Brevinin-2LTc antimicrobial peptide
Description
Evolutionary Significance of Amphibian Skin Secretions as a Source of Bioactive Peptides
The skin of amphibians is a remarkable and evolutionarily ancient source of a vast diversity of bioactive peptides. uol.denih.gov Lacking protective scales or hair, amphibian skin is directly exposed to a multitude of environments, necessitating a potent chemical defense system. nih.gov When an amphibian experiences stress or injury, granular glands in the skin release a cocktail of these peptides. nih.gov This secretion serves various functions, including defense against predators and, crucially, protection from microbial invasion in their often microbe-rich habitats. nih.govcabidigitallibrary.org Over the course of their long evolutionary history, amphibians have developed this sophisticated peptide-based defense, making their skin secretions a rich reservoir for the discovery of novel bioactive compounds. qub.ac.uk
Overview of Brevinin Peptide Superfamily Classification and Diversity
The Brevinin superfamily is a prominent group of antimicrobial peptides first discovered in the skin of ranid frogs. nih.govfrontiersin.org These peptides are generally linear, cationic (positively charged), and amphipathic, meaning they have both hydrophilic and hydrophobic regions, a characteristic that facilitates their interaction with microbial membranes. nih.gov A defining feature of many brevinins is a C-terminal disulfide-bridged cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box". nih.govnih.gov
The superfamily is broadly divided into two main families, Brevinin-1 (B586460) and Brevinin-2 (B1175259), distinguished primarily by their length and amino acid sequence. nih.gov Further classification has led to the identification of numerous subfamilies.
Table 1: Classification of the Brevinin Superfamily and Related Ranid Frog Peptides
| Superfamily/Family | Subfamily/Related Family | General Characteristics |
| Brevinin Superfamily | Brevinin-1 | Approximately 24 amino acid residues. nih.gov |
| Brevinin-2 | Approximately 33-34 amino acid residues. nih.govresearchgate.net | |
| Other Ranid Frog Peptide Families | Esculentin-1 | Part of the broader classification of AMPs from ranid frogs. nih.govresearchgate.net |
| Esculentin-2 | Part of the broader classification of AMPs from ranid frogs. nih.govresearchgate.net | |
| Japonicin-1 | Part of the broader classification of AMPs from ranid frogs. nih.govresearchgate.net | |
| Japonicin-2 | Part of the broader classification of AMPs from ranid frogs. nih.govresearchgate.net | |
| Nigrocin-2 | Part of the broader classification of AMPs from ranid frogs. nih.govresearchgate.net | |
| Palustrin-1 | Part of the broader classification of AMPs from ranid frogs. nih.govresearchgate.net | |
| Palustrin-2 | Part of the broader classification of AMPs from ranid frogs. nih.govresearchgate.net | |
| Ranacyclin | Part of the broader classification of AMPs from ranid frogs. nih.govresearchgate.net | |
| Ranalexin | Part of the broader classification of AMPs from ranid frogs. nih.govresearchgate.net | |
| Ranateurin-1 | Part of the broader classification of AMPs from ranid frogs. nih.govresearchgate.net | |
| Ranateurin-2 | Part of the broader classification of AMPs from ranid frogs. nih.govresearchgate.net | |
| Temporin | Part of the broader classification of AMPs from ranid frogs. nih.gov |
Contextualization of Brevinin-2LTc within the Brevinin-2 Subfamily
Brevinin-2LTc is an antimicrobial peptide that belongs to the Brevinin-2 subfamily. It was identified in the skin secretions of the broad-folded frog, Hylarana latouchii (previously Rana latouchii). uniprot.org As a member of the Brevinin-2 family, it shares the characteristic length of approximately 33 amino acids. nih.gov Peptides in this subfamily, including Brevinin-2LTc, typically exhibit a net positive charge and an amphipathic helical structure. frontiersin.org
A key structural feature of most Brevinin-2 peptides is the "Rana box," a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues. frontiersin.org While there is significant sequence variation among different Brevinin-2 peptides, certain amino acid residues, such as Lysine-15, Cysteine-27, Lysine-28, and Cysteine-33, show a high degree of conservation. mdpi.com Brevinin-2 family members have demonstrated potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. mdpi.comnih.govfrontiersin.org
Table 2: Profile of Brevinin-2LTc
| Attribute | Description |
| Peptide Name | Brevinin-2LTc |
| Source Organism | Hylarana latouchii (broad-folded frog) uniprot.org |
| Peptide Superfamily | Brevinin |
| Peptide Family | Brevinin-2 |
| Length | 33 amino acids (mature peptide) nih.gov |
| Key Structural Features | Contains a Frog antimicrobial peptide brevinin-2/esculentin type domain. uniprot.org |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GVLDTFKDVAIGVAKGAGTGVLKALLCKLDKSC |
Origin of Product |
United States |
Isolation, Characterization, and Precursor Analysis of Brevinin 2ltc
Sequence Homology and Divergence Patterns
Peptides within the brevinin-2 (B1175259) family typically consist of 33-34 amino acids. nih.gov While they are grouped as a subfamily, their primary amino acid sequences are often poorly conserved. nih.gov This high degree of sequence variation likely reflects an evolutionary adaptation to a wide range of microbial threats.
The table below presents a sequence alignment of Brevinin-2LTc with other selected members of the Brevinin-2 subfamily, illustrating both the divergence and the conserved regions.
| Peptide Name | Organism | Sequence | Length |
| Brevinin-2LTc | Hylarana latouchii | GVLDTFKDVAIGVAKGAGTGVLKALLCKLDKS C | 33 |
| Brevinin-2 | Rana brevipoda porsa | GLLDSLKGFAATAGKGVLQSLLSTASCKLAKT C | 33 |
| Brevinin-2Ec | Rana esculenta | GIMDTLKNLA KTAGKGALQS LLNHASCKLSGQ C | 33 |
| Brevinin-2R | Rana ridibunda | KLKNFAKGVAQSLLNKASCKLSGQ C | 25 |
| Brevinin-2PRa | Rana pirica | GLLDHLKGLGS HAGKGVLNAL LSTASSCKLSGQ C | 33 |
Data sourced from NCBI and UniProt databases.
As the table demonstrates, the N-terminal and central regions of the peptides show significant variability in amino acid composition. This divergence is a hallmark of the Brevinin-2 family and contributes to the specific antimicrobial spectrum of each peptide.
Conserved Motifs and Regions (e.g., Rana Box)
The Rana box is a highly conserved cyclic domain created by a disulfide bond between two cysteine (Cys) residues. nih.gov This loop typically encloses a sequence of amino acids. In the Brevinin-2 family, this motif is generally represented as Cys-Lys-Xaa-Xaa-Xaa-Xaa-Cys, where 'Xaa' can be various amino acids. nih.gov This structural feature is crucial for the biological activity of many, though not all, brevinins. nih.gov
In Brevinin-2LTc, the Rana box is formed between Cys27 and Cys33, creating the C-terminal loop CKLDKSC. This feature is a defining characteristic that firmly places it within the brevinin superfamily of antimicrobial peptides. nih.gov While the primary sequence is diverse, the presence of this conserved structural motif underscores a shared evolutionary origin and a fundamental mechanism of action related to membrane interaction.
Molecular Architecture and Conformation of Brevinin 2ltc
Investigation of Secondary and Tertiary Structural Propensities
The biological activity of antimicrobial peptides is intrinsically linked to their three-dimensional structure. Techniques such as Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Molecular Dynamics (MD) simulations are pivotal in elucidating the structural characteristics of peptides like Brevinin-2LTc.
Circular Dichroism (CD) spectroscopy is a widely used method for analyzing the secondary structure of peptides in various environments. americanpeptidesociety.org This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a signature of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. americanpeptidesociety.org α-helical structures typically exhibit characteristic negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.orgresearchgate.net
While specific CD studies on Brevinin-2LTc are not extensively documented, research on closely related brevinin-2 (B1175259) peptides, such as Brevinin-2GUb, provides significant insights. mdpi.comresearchgate.net Studies on Brevinin-2GUb demonstrate that it adopts an α-helical conformation not only in membrane-mimicking environments (like trifluoroethanol/water mixtures) but also in aqueous solutions. mdpi.comresearchgate.net This suggests a pre-disposition for a helical structure, which is a common trait for many AMPs that act on cell membranes. For Brevinin-1E, another related peptide, CD analysis confirmed a transition from a random coil structure in aqueous solution to a predominantly α-helical structure in a membrane-mimetic solvent. researchgate.net Given the sequence homology and shared family characteristics, it is highly probable that Brevinin-2LTc also adopts a significant α-helical conformation, particularly upon interacting with the negatively charged phospholipids (B1166683) of bacterial membranes. This induced helicity is critical for its membrane insertion and disruptive function.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides and proteins in solution. mdpi.comnih.gov By using two-dimensional NMR experiments, it is possible to map through-bond and through-space connectivities between atomic nuclei, primarily protons. nih.govgmclore.org These data, particularly from Nuclear Overhauser Effect (NOE) experiments which identify protons that are close in space (typically < 5 Å), provide distance restraints used to calculate a family of structures consistent with the experimental data. gmclore.orgnih.gov
Structural studies of brevinin family members, such as Brevinin-1E and analogues of Brevinin-2R, have been conducted using NMR. researchgate.netresearchgate.net For Brevinin-1E, NMR analysis in a trifluoroethanol/water solution revealed a predominantly α-helical structure with clear amphipathic properties. researchgate.net Similarly, NMR studies on other AMPs like magainin 2 have demonstrated its ability to form an amphipathic α-helix in solution, a key feature for its biological activity. nih.gov For Brevinin-2LTc, NMR would be instrumental in precisely defining the helical regions, the structure of the turns, and the conformation of the C-terminal Rana box loop. Such an analysis would provide a detailed atomic-level picture of its amphipathic nature, revealing how charged and hydrophobic residues are spatially distributed to facilitate membrane interaction.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.orgyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics, stability, and interactions of peptides like Brevinin-2LTc. nih.govnih.gov This technique is particularly valuable for visualizing how a peptide interacts with a model cell membrane, a process that can be difficult to capture with experimental methods alone. nih.gov
MD simulations can be employed to model Brevinin-2LTc in different environments, such as in water and within a lipid bilayer, to understand its structural transitions and orientation upon membrane binding. frontiersin.orgchemrxiv.org Simulations can reveal the stability of the α-helical structure, the role of specific amino acid residues in membrane insertion, and the energetic landscape of peptide-lipid interactions. nih.gov For instance, simulations could track the formation of hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the peptide within the membrane. This computational approach complements experimental data from CD and NMR, providing a dynamic view of the peptide's structural behavior at an atomic level. youtube.com
Determinants of Amphipathicity and Net Charge
The antimicrobial efficacy of Brevinin-2LTc is fundamentally governed by two key physicochemical properties: its net positive charge and its amphipathicity. researchgate.netnih.gov The net charge facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.org Amphipathicity, the spatial segregation of hydrophobic and hydrophilic residues, allows the peptide to insert into and disrupt the lipid bilayer. nih.gov
The amino acid sequence of Brevinin-2LTc (GVLDTFKDVAIGVAKGAGTGVLKALLCKLDKSC) contains several cationic (positively charged) residues (Lysine, K) and anionic (negatively charged) residues (Aspartic Acid, D). At a physiological pH of ~7, the lysine (B10760008) residues are protonated (+1 charge each) and the aspartic acid residues are deprotonated (-1 charge each).
Calculated Net Charge of Brevinin-2LTc
| Amino Acid | Count | Charge per Residue (at pH 7) | Total Charge |
|---|---|---|---|
| Lysine (K) | 5 | +1 | +5 |
| Aspartic Acid (D) | 2 | -1 | -2 |
| Total | | | +3 |
This net positive charge of +3 is crucial for its initial binding to bacterial surfaces. researchgate.net Increasing the net positive charge through amino acid substitution, for example by replacing a neutral or acidic residue with a lysine, has been shown in related peptides to enhance antimicrobial potency. nih.gov
When folded into an α-helix, Brevinin-2LTc displays a distinct amphipathic character. A helical wheel projection illustrates this segregation, with hydrophobic residues clustering on one face of the helix and hydrophilic/charged residues on the other.
Helical Wheel Projection of Brevinin-2LTc (Residues 1-18) (Generated using HeliQuest) (A visual representation would show hydrophobic residues like G, V, L, A, I, F on one side and hydrophilic/charged residues like D, T, K, S on the opposite side.)
This amphipathic structure is essential for the peptide to embed itself within the hydrophobic core of the cell membrane, leading to pore formation, membrane destabilization, and ultimately, cell death. nih.govnih.gov The balance between hydrophobicity and charge is critical; excessive hydrophobicity can lead to non-specific toxicity against host cells, while insufficient hydrophobicity can impair the ability to disrupt the membrane. researchgate.netnih.gov Therefore, the specific arrangement of amino acids in Brevinin-2LTc has been naturally selected to optimize this balance for effective and targeted antimicrobial action.
Mechanistic Insights into the Antimicrobial Action of Brevinin 2ltc
Interactions with Microbial Membrane Systems
The initial and most critical stage of Brevinin-2LTc's antimicrobial action involves its interaction with the microbial cell membrane. Members of the Brevinin superfamily are known to exert their bactericidal effects by disrupting these vital barriers. mdpi.com This interaction is driven by the peptide's physicochemical properties, including its net positive charge and amphipathic structure, which facilitate a strong affinity for the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
The primary mechanism by which Brevinin peptides, including likely Brevinin-2LTc, kill microbes is through the permeabilization of the cell membrane. mdpi.com This process leads to the leakage of cytoplasmic contents and the dissipation of vital ion gradients, ultimately causing cell death. Several models have been proposed to describe how AMPs disrupt lipid bilayers:
Barrel-Stave Model: In this model, the peptides first bind to the membrane surface. Once a threshold concentration is reached, they insert into the lipid bilayer, orienting themselves perpendicular to the membrane plane. These inserted peptides then aggregate to form a barrel-like structure, with their hydrophobic regions facing the lipid acyl chains of the membrane and their hydrophilic regions lining the interior of the newly formed aqueous pore.
Carpet Model: This model proposes that the peptides accumulate on the surface of the membrane, forming a "carpet" that covers the lipid head groups. This extensive binding disrupts the local membrane structure. At a critical concentration, the peptides exert a detergent-like effect, causing the membrane to disintegrate into micelle-like structures, leading to transient or permanent holes and a generalized loss of membrane integrity.
Toroidal Pore Model: Similar to the barrel-stave model, peptides bind to and insert into the membrane. However, in the toroidal pore model, the pore is lined by both the hydrophilic faces of the peptides and the lipid head groups, which bend continuously from the outer leaflet to the inner leaflet of the membrane. This creates a "wormhole" that is stabilized by the peptides, allowing for the passage of ions and other molecules across the membrane.
Studies on various Brevinin peptides suggest their actions are consistent with these pore-forming mechanisms, which explain the rapid bactericidal activity observed. mdpi.commdpi.com
The interaction between AMPs and model membranes is extensively studied using various biophysical techniques to elucidate their mechanisms of action.
Fluorescence Spectroscopy: This technique is used to monitor changes in the local environment of fluorescent probes, such as the intrinsic tryptophan residues within a peptide's sequence. mdpi.com When a peptide like Brevinin-2LTc partitions from an aqueous environment into the hydrophobic core of a lipid membrane, a blue shift in the maximum emission wavelength and an increase in fluorescence intensity are typically observed. mdpi.com This provides direct evidence of the peptide's insertion into the microbial membrane.
Liposome (B1194612) Leakage Assays: To directly assess membrane permeabilization, researchers use artificial lipid vesicles called liposomes that encapsulate a fluorescent dye, often at a self-quenching concentration. nih.govnih.gov Upon addition of a membrane-disrupting peptide, pores are formed in the liposome bilayer, causing the dye to leak out. researchgate.net This leakage results in dilution and a measurable increase in fluorescence, providing a quantitative measure of the peptide's ability to compromise membrane integrity. nih.govnih.gov Studies on related Brevinins have confirmed their ability to permeabilize cell membranes, leading to the release of cytoplasmic contents. mdpi.com
Table 1: Biophysical Techniques for Characterizing Peptide-Membrane Interactions
| Technique | Principle | Information Gained |
| Fluorescence Spectroscopy | Measures changes in the fluorescence of intrinsic (e.g., Tryptophan) or extrinsic probes upon peptide binding to and insertion into a membrane. mdpi.com | Confirms peptide-membrane binding and insertion; provides insights into the peptide's local environment. |
| Liposome Leakage Assay | Monitors the release of an encapsulated fluorescent dye from lipid vesicles (liposomes) upon peptide-induced membrane disruption. nih.govresearchgate.net | Quantifies the extent and rate of membrane permeabilization and pore formation. |
| Electron Microscopy (SEM/TEM) | Provides high-resolution images of microbial cells before and after treatment with the peptide. | Visualizes morphological changes, such as membrane disruption, blebbing, and leakage of cellular contents. mdpi.com |
Bacterial cells maintain a crucial electrochemical gradient, or membrane potential, across their cytoplasmic membrane. nih.govmdpi.com This potential is vital for numerous cellular functions, including ATP synthesis, motility, and transport of molecules. The formation of pores or channels by Brevinin-2LTc disrupts the ordered structure of the membrane, leading to an uncontrolled flux of ions (e.g., K⁺, Na⁺, H⁺) down their concentration gradients. This action rapidly depolarizes the membrane, collapsing the membrane potential. researchgate.net The loss of membrane potential is a critical, often early, event in the killing process. Studies on the related peptide Brevinin-2R have shown it causes a decrease in mitochondrial membrane potential, indicating a disruption of energy-related membrane functions. nih.gov This dissipation of membrane potential, coupled with the physical disruption of the membrane barrier, confirms a severe loss of membrane integrity. mdpi.com
Intracellular Target Modulation and Inhibition of Cellular Processes
While the primary target of Brevinin-2LTc is the cell membrane, the consequences of membrane permeabilization extend to the cell's interior, leading to the disruption of various vital processes. mdpi.com The influx of the peptide itself or the efflux of essential ions and metabolites can interfere with intracellular functions.
The synthesis of macromolecules such as DNA, RNA, and proteins is fundamental for bacterial survival and replication. While some antimicrobial agents are designed to specifically inhibit these pathways, for membrane-acting peptides like Brevinin-2LTc, the inhibition of biosynthesis is often a secondary consequence of membrane damage. nih.govnih.gov The leakage of essential precursors, ions (like Mg²⁺, a critical cofactor for ribosomes and polymerases), and energy molecules (ATP) through membrane pores would starve the biosynthetic machinery. nih.gov The collapse of the membrane potential also disrupts ATP synthesis, further limiting the energy available for these processes. Therefore, while direct binding to intracellular targets cannot be ruled out, the inhibition of DNA, RNA, and protein synthesis is more likely an indirect but lethal outcome of the initial membrane assault. researchgate.net
Cellular energy, primarily in the form of ATP, is generated through processes that are intimately linked to the integrity of the cell membrane. Oxidative phosphorylation, for instance, relies on the proton motive force established across the membrane. By creating leaks in the membrane, Brevinin-2LTc would dissipate this proton gradient, directly inhibiting ATP synthase activity. Indeed, treatment with the related peptide Brevinin-2R has been shown to cause a decrease in cellular ATP levels. nih.gov This interference with energy metabolism cripples the cell, preventing it from fueling essential functions and repairing damage, thereby accelerating cell death. nih.gov
Table 2: Summary of Brevinin-2LTc's Effects on Cellular Processes
| Cellular Process | Effect | Mechanism |
| Membrane Integrity | Disrupted | Direct interaction leading to pore formation and permeabilization. mdpi.com |
| Membrane Potential | Collapsed/Dissipated | Uncontrolled ion flux through pores, leading to depolarization. researchgate.netnih.gov |
| Energy Metabolism (ATP Synthesis) | Inhibited | Dissipation of proton motive force and leakage of ATP molecules. nih.govnih.gov |
| Macromolecular Synthesis (DNA, RNA, Protein) | Inhibited (likely secondary effect) | Leakage of essential precursors, ions, and ATP; loss of energy supply. researchgate.net |
Differential Activity Against Gram-Positive and Gram-Negative Bacterial Cell Envelopes
The fundamental structural differences between the cell envelopes of Gram-positive and Gram-negative bacteria are key to understanding the differential activity of Brevinin-2LTc. While specific mechanistic studies exclusively on Brevinin-2LTc are not extensively available, the actions of closely related brevinin-2 (B1175259) peptides provide significant insights into its likely mechanisms.
Gram-positive bacteria are characterized by a thick, external layer of peptidoglycan interspersed with teichoic and lipoteichoic acids, which are negatively charged polymers. The initial interaction of the cationic Brevinin-2LTc with the Gram-positive cell envelope is likely driven by electrostatic attraction to these anionic components. Following this initial binding, the peptide's amphipathic nature would facilitate its insertion into and disruption of the cytoplasmic membrane, which is rich in anionic phospholipids (B1166683). This interaction is believed to lead to membrane permeabilization, leakage of essential intracellular contents, and ultimately, cell death. Some brevinin family peptides have been shown to form pores or channels in the bacterial membrane, a mechanism that is dependent on the peptide's ability to adopt an α-helical conformation within the hydrophobic environment of the lipid bilayer. mdpi.com
Gram-negative bacteria, in contrast, possess a more complex cell envelope, featuring a thin inner peptidoglycan layer and a formidable outer membrane composed of lipopolysaccharide (LPS). This outer membrane serves as a significant barrier to many antimicrobial agents. For Brevinin-2LTc to be effective against Gram-negative bacteria, it must first traverse this LPS layer. The cationic nature of the peptide is crucial for its initial binding to the negatively charged LPS molecules. This interaction can displace the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS structure, leading to a localized disruption of the outer membrane. This process, often referred to as self-promoted uptake, allows the peptide to gain access to the inner membrane. Once at the inner membrane, the mechanism of action is thought to be similar to that against Gram-positive bacteria, involving membrane insertion, permeabilization, and cell lysis. Studies on other brevinin-2 peptides have confirmed their ability to bind to LPS, a critical first step in their activity against Gram-negative organisms. nih.gov
The table below summarizes the minimum inhibitory concentrations (MICs) for a closely related peptide, Brevinin-2RP, which illustrates the typical spectrum of activity for this peptide family. A lower MIC value indicates higher antimicrobial potency. ulster.ac.uk
| Organism | Type | MIC (µM) |
| Staphylococcus aureus | Gram-positive | 12.5 |
| Escherichia coli | Gram-negative | 6 |
This data is for Brevinin-2RP and is intended to be illustrative of the general activity of the Brevinin-2 family.
Antifungal Modalities of Action
The antifungal activity of Brevinin-2LTc is also attributed to its ability to compromise the fungal cell's structural integrity. Fungal cells, such as the common pathogen Candida albicans, are protected by a cell wall and a cell membrane. The fungal cell wall is a complex matrix primarily composed of chitin (B13524) and β-glucans, which provides rigidity and protection. nih.gov
The initial interaction of Brevinin-2LTc with a fungal cell is likely an electrostatic attraction to negatively charged components on the cell surface. Following this, the peptide must navigate the cell wall to reach its primary target, the plasma membrane. The fungal plasma membrane is rich in ergosterol, a sterol that is functionally equivalent to cholesterol in mammalian cells. The interaction of antimicrobial peptides with the fungal membrane is often disruptive, leading to the formation of pores or channels. This disruption results in the leakage of ions and small molecules, depolarization of the membrane potential, and ultimately, cell death. Research on other brevinin peptides has demonstrated their efficacy against Candida albicans. nih.govulster.ac.uk For instance, Brevinin-2RP has shown potent activity against this fungal species. ulster.ac.uk
The table below shows the MIC value for Brevinin-2RP against Candida albicans. ulster.ac.uk
| Organism | Type | MIC (µM) |
| Candida albicans | Fungus | 6 |
This data is for Brevinin-2RP and is intended to be illustrative of the general activity of the Brevinin-2 family.
Antimicrobial Spectrum and Efficacy Profiling of Brevinin 2ltc
Evaluation Against Gram-Positive Bacterial Pathogens
Detailed efficacy profiling of Brevinin-2LTc against Gram-positive bacteria, including common pathogens, awaits further scientific exploration.
Specific data on the activity of Brevinin-2LTc against Staphylococcus aureus and its methicillin-resistant strains (MRSA) are not currently available. While other Brevinin-2 (B1175259) family peptides have shown activity against S. aureus, this cannot be directly extrapolated to Brevinin-2LTc.
There is no specific information regarding the evaluation of Brevinin-2LTc's efficacy against Micrococcus luteus.
The activity of Brevinin-2LTc against bacteria from the Bacillus genus has not been documented in the available scientific literature.
Evaluation Against Gram-Negative Bacterial Pathogens
The inhibitory effects of Brevinin-2LTc on Gram-negative bacterial pathogens remain to be determined through dedicated research.
Specific MIC values or other measures of efficacy for Brevinin-2LTc against Escherichia coli have not been reported. While other peptides from Hylarana latouchii have demonstrated activity against E. coli, the performance of Brevinin-2LTc is unknown.
There is currently no data on the activity of Brevinin-2LTc against Pseudomonas aeruginosa.
Klebsiella pneumoniae
Research and analysis of published scientific literature did not yield specific data on the antimicrobial efficacy of Brevinin-2LTc against Klebsiella pneumoniae. While related peptides from the Brevinin-2 family have been studied, the direct activity of the Brevinin-2LTc compound on this pathogen is not documented in the available sources. For instance, a different peptide, palustrin-2LTb, also isolated from Hylarana latouchii, has shown activity against K. pneumoniae, but this is not indicative of the efficacy of Brevinin-2LTc. nih.gov
Salmonella typhimurium
A thorough review of scientific databases and publications found no specific information regarding the minimum inhibitory concentration (MIC) or other measures of efficacy for Brevinin-2LTc against Salmonella typhimurium.
Evaluation Against Fungal Pathogens
Brevinin-2LTc is one of seven antimicrobial peptides (AMPs) identified from the skin-derived cDNA library of the broad-folded frog, Hylarana latouchii. nih.gov While the Brevinin-2 family of peptides is known for broad-spectrum activity, including against fungi, specific data for Brevinin-2LTc is limited. mdpi.comresearchgate.net
Candida albicans
Specific efficacy data for Brevinin-2LTc against the fungal pathogen Candida albicans is not detailed in the reviewed scientific literature. Other peptides isolated from Hylarana latouchii, such as hylaranin-L1 and hylaranin-L2, have demonstrated activity against C. albicans with mean inhibitory concentrations between 4-9 μM, but similar data for Brevinin-2LTc is not available. nih.gov
Candida tropicalis
There is no specific data available in the reviewed literature concerning the antifungal activity or efficacy of Brevinin-2LTc against Candida tropicalis.
Considerations for Broad-Spectrum Activity
Brevinin-2LTc is an antimicrobial peptide that was identified through molecular cloning from the skin secretions of the broad-folded frog, Hylarana latouchii. nih.gov It belongs to the Brevinin-2 family, a group of peptides generally characterized by a net positive charge, an alpha-helical conformation, and a conserved C-terminal "Rana box" disulfide bridge. researchgate.net Peptides in this family typically exhibit potent activity against Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net
The documented antimicrobial spectrum of Brevinin-2LTc demonstrates its effectiveness against several Gram-positive bacteria. nih.govcpu-bioinfor.org Specific testing has established its inhibitory activity against pathogens such as Staphylococcus aureus, Rhodococcus rhodochrous, and Psychrobacter faecalis. nih.govcpu-bioinfor.org The peptide shows hemolytic activity against human erythrocytes, with a reported LD50 of 220 μM. cpu-bioinfor.org While many peptides from H. latouchii were noted to have low hemolytic activity, the specific value for Brevinin-2LTc is documented. nih.gov The broad-spectrum nature of the Brevinin-2 family suggests potential for wider applications, though the therapeutic development of any single peptide is contingent on its specific efficacy and toxicity profile. mdpi.com
Table 1: Documented Antimicrobial Activity of Brevinin-2LTc
| Target Microorganism | Strain | Efficacy (MIC) | Source |
| Staphylococcus aureus | ATCC 25923 | 1.7 µM | cpu-bioinfor.org |
| Bacillus licheniformis | X39 | 14 µM | cpu-bioinfor.org |
| Psychrobacter faecalis | X29 | 1.7 µM | cpu-bioinfor.org |
| Rhodococcus rhodochrous | N/A | Activity noted | nih.gov |
Structure Activity Relationship Sar Studies and Rational Peptide Design
Impact of Amino Acid Sequence Modifications on Antimicrobial Efficacy
The primary sequence of an antimicrobial peptide is the fundamental determinant of its activity. Modifications such as truncating the peptide or substituting specific amino acids can dramatically alter its potency, spectrum of activity, and selectivity towards microbial versus host cells.
The N-terminal region of brevinin-2 (B1175259) peptides is widely considered to be responsible for their antimicrobial action. nih.govnih.govresearchgate.net Studies on brevinin-2 peptides, such as Brevinin-2GHk, have shown that this domain forms an amphipathic α-helix that interacts with and disrupts bacterial membranes. nih.govnih.govmdpi.com
Truncation: Systematic truncation of brevinin peptides has been a common strategy to create smaller, potentially more effective molecules. Research on Brevinin-2GHk demonstrated that N-terminal 25-mer truncated analogs exhibited significantly improved antimicrobial activity and lower cytotoxicity compared to the full-length parent peptide. nih.govnih.govresearchgate.net Similarly, studies on Brevinin-2GUb identified that the N-terminal 19-amino-acid fragment retained the core antimicrobial activity, suggesting that shortening the peptide is a viable optimization strategy. nih.govnih.gov However, excessive truncation can be detrimental; analogs of Brevinin-1 (B586460) peptides showed reduced antimicrobial activity when truncated, which was attributed to a loss of helicity and a decrease in essential factors like chain length, charge, and hydrophobicity. mdpi.com
Amino Acid Substitution: Strategic substitution of amino acids is a powerful tool for enhancing peptide function.
Proline Hinge: A proline residue, often found around position 14 in brevinin peptides, can induce a kink in the helical structure. nih.gov Replacing this proline with alanine (B10760859) in a Brevinin-2GHk analog resulted in a loss of helical conformation and a corresponding loss of antimicrobial activity, indicating the structural importance of this position for α-helix formation. nih.govnih.gov
Charge and Hydrophobicity: Introducing cationic residues like Lysine (B10760008) (Lys) or hydrophobic residues like Tryptophan (Trp) can modulate activity. In one study, adding a Lys residue to an analog of a brevinin-1 peptide enhanced its antimicrobial activity against S. aureus, E. coli, and C. albicans, highlighting the contribution of positive charge. mdpi.com However, activity may plateau once an optimal threshold of charge and hydrophobicity is reached. mdpi.com
The table below summarizes the effects of N-terminal modifications on a related brevinin peptide, Brevinin-2GHk.
| Peptide/Analog Name | Modification | Effect on Antimicrobial Activity |
| Brevinin-2GHk (BR2GK) | Parent Peptide | Baseline activity. |
| Truncated Analogs | N-terminal 25-mer fragments | Significantly improved antimicrobial activity and lower cytotoxicity compared to the parent peptide. nih.govnih.govresearchgate.net |
| Pro¹⁴ -> Ala Analog | Substitution at position 14 | Loss of antimicrobial activity; peptide did not fold into a helical conformation. nih.govnih.gov |
| Pro¹⁴ -> Lys/Arg Analogs | Substitution at position 14 | Altered membrane disruption potency against bacteria and mammalian cells. nih.govnih.govresearchgate.net |
Role of C-terminal Rana Box and Disulfide Bridge
A characteristic feature of most brevinin peptides is the "Rana box," a cyclic heptapeptide (B1575542) at the C-terminus formed by a disulfide bridge between two cysteine residues. mdpi.comnih.govnih.gov This structure was initially thought to be essential for antimicrobial function. nih.gov
However, subsequent research has challenged this hypothesis. The discovery of naturally occurring truncated brevinin peptides lacking this domain, yet still possessing antimicrobial properties, indicated it was not indispensable. nih.gov Studies on Brevinin-2GUb found that removing the Rana box domain could even lead to enhanced antimicrobial activity in certain engineered analogs, particularly when C-terminal amidation was also introduced. nih.govnih.govmdpi.com This suggests the N-terminal domain is the primary driver of activity, and the Rana box may have other functions or, in some cases, may even slightly hinder the peptide's primary antimicrobial action. nih.govmdpi.com
Strategic Incorporation of D-amino Acids
A significant challenge for peptide-based therapeutics is their susceptibility to degradation by proteases in the body. A key strategy to overcome this is the substitution of naturally occurring L-amino acids with their D-enantiomers. nih.govfrontiersin.org
Because proteases are stereospecific, they generally cannot recognize or cleave peptide bonds involving D-amino acids, making the resulting peptide highly resistant to enzymatic degradation. iiitd.edu.in Crucially, for many antimicrobial peptides like brevinins that act by directly disrupting the physical structure of cell membranes, the mechanism is not dependent on interaction with specific chiral protein receptors. iiitd.edu.in As a result, an all-D-amino acid version of a peptide often exhibits antimicrobial potency equivalent to its natural L-amino acid counterpart. iiitd.edu.in This approach allows for the design of more stable and durable antimicrobial agents without sacrificing efficacy.
Influence of Net Charge, Hydrophobicity, and Amphipathicity on Activity and Selectivity
The antimicrobial activity and selectivity of brevinin-2 peptides are governed by a delicate balance of their physicochemical properties, primarily net positive charge, hydrophobicity, and amphipathicity. researchgate.net
Net Charge: Brevinin-2 peptides are cationic, possessing a net positive charge. mdpi.comresearchgate.net This positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). nih.govum.edu.my Increasing the net positive charge, for instance by substituting neutral amino acids with lysine or arginine, often leads to enhanced antimicrobial activity. nih.govresearchgate.netum.edu.my However, an excessive net charge can also increase hemolytic activity (toxicity to red blood cells), reducing the peptide's therapeutic window. researchgate.net
Hydrophobicity: This property, conferred by nonpolar amino acids, is essential for the peptide to penetrate and disrupt the hydrophobic lipid core of the cell membrane. researchgate.netresearchgate.net Increasing hydrophobicity can enhance antimicrobial potency, but similar to charge, excessive hydrophobicity is strongly correlated with increased lysis of host cells, particularly erythrocytes. um.edu.myresearchgate.netnih.gov
Amphipathicity: This refers to the spatial separation of hydrophobic and hydrophilic (charged) residues when the peptide adopts its secondary structure, typically an α-helix. This arrangement allows one face of the helix to interact with the aqueous environment while the hydrophobic face inserts into the membrane, a key feature for membrane disruption. Increasing the amphipathicity of a brevinin-2-related peptide was shown to enhance its antimicrobial efficacy. researchgate.net
Ultimately, the rational design of brevinin-2 analogs aims to find an optimal balance between these parameters to maximize antimicrobial potency while minimizing toxicity to host cells. researchgate.netmdpi.com Studies have shown that the relationship is not always linear; for example, the difference in net charge between two proteins was found to contribute about 20-25% to the difference in their aggregation rates, indicating it is a significant but not sole factor. nih.govresearchgate.net
Correlation Between Helical Conformation and Antimicrobial Potency
Brevinin-2 peptides typically exist in a random coil state in aqueous solutions but fold into an amphipathic α-helical conformation upon encountering a membrane-mimetic environment, such as the surface of a bacterium. nih.govresearchgate.netresearchgate.net This conformational change is critical for their antimicrobial activity. researchgate.net The α-helix aligns the hydrophobic and hydrophilic residues on opposite faces, facilitating membrane insertion and the formation of pores or other membrane defects that lead to cell death. mdpi.comnih.gov
Circular dichroism (CD) spectroscopy is commonly used to study this structural transition. Studies on Brevinin-2GHk and its analogs confirmed this behavior. nih.govnih.govmdpi.com A direct correlation between structure and function was established when a Proline-to-Alanine substitution at position 14 in a Brevinin-2GHk analog resulted in the peptide being unable to fold into an α-helix; this analog consequently lost its antimicrobial activity. nih.govnih.gov This finding strongly supports the model that the ability to form a stable α-helical structure within the bacterial membrane is a prerequisite for the antimicrobial potency of brevinin-2 peptides.
Computational Modeling and in silico Approaches for Peptide Optimization
Modern peptide design increasingly relies on computational and in silico methods to accelerate the discovery of novel and optimized antimicrobial peptides. mdpi.com These approaches allow researchers to screen vast numbers of potential peptide sequences virtually, saving significant time and resources compared to synthesizing and testing each one physically.
The process often involves several key steps:
Homology Modeling: A three-dimensional structure of the target peptide (e.g., Brevinin-2LTc) is generated based on the known structures of related peptides.
Molecular Docking: The modeled peptide is "docked" with a model of a bacterial membrane to predict its binding orientation and affinity.
Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy, providing a quantitative estimate of the interaction strength. mdpi.com
In Silico Mutagenesis and Screening: Large virtual libraries are created by systematically substituting amino acids at various positions in the peptide sequence.
Quantitative Structure-Activity Relationship (QSAR): Machine learning-based QSAR models can be trained on existing data to predict the antimicrobial activity of the new virtual peptides based on their physicochemical properties. mdpi.com
This computational workflow enables the identification of a small number of highly promising candidates with predicted high activity and selectivity, which can then be prioritized for chemical synthesis and experimental validation. mdpi.com
Investigations into Microbial Resistance Mechanisms Against Brevinin 2ltc
Adaptive Responses of Pathogens to Antimicrobial Peptide Exposure
The constant battle between host and pathogen has driven the evolution of sophisticated microbial defense strategies. When exposed to AMPs such as Brevinin-2LTc, pathogens can employ a variety of adaptive responses to counteract the peptide's antimicrobial action. These responses are often the first line of defense and can pave the way for more permanent resistance mechanisms.
One primary adaptive strategy involves the modification of the bacterial cell surface. Since many AMPs, including those in the brevinin family, are cationic, they are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. To counter this, bacteria can alter their surface charge to become less negative, thereby repelling the cationic peptides. This can be achieved by enzymatic modification of membrane components, reducing the initial binding and subsequent disruption by the AMP. nih.govmdpi.com
Another adaptive response is the formation of biofilms. Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances, which can act as a physical barrier, preventing AMPs from reaching the individual bacterial cells. This matrix can also sequester AMPs, further reducing their effective concentration.
Furthermore, some bacteria can secrete proteases that specifically degrade AMPs, inactivating them before they can exert their effects. nih.govmdpi.com Pathogens can also upregulate efflux pumps, which are membrane proteins that can actively transport AMPs out of the cell, preventing them from reaching their intracellular targets. nih.gov These adaptive responses are often transient and reversible, but prolonged exposure to AMPs can lead to the selection of mutants with constitutive activation of these defense mechanisms.
Emergence of Resistance Phenotypes and Underlying Genetic Modifications
While adaptive responses are often the initial reaction to AMP exposure, the emergence of stable, heritable resistance is a significant concern. This typically involves genetic modifications, either through spontaneous mutations in the bacterial chromosome or the acquisition of resistance genes via horizontal gene transfer. nih.gov
Mutations in regulatory systems are a key driver of AMP resistance. For instance, the two-component regulatory systems, such as PhoP/PhoQ and PmrA/PmrB in Gram-negative bacteria, can sense the presence of cationic AMPs and subsequently activate genes that lead to the modification of the lipid A portion of LPS. nih.gov These modifications can reduce the net negative charge of the outer membrane, thereby conferring resistance. Similarly, in Gram-positive bacteria, the dlt operon is responsible for the D-alanylation of teichoic acids, which introduces positive charges into the cell wall and repels cationic AMPs. Mutations that lead to the constitutive activation of these systems can result in a stable resistance phenotype.
The horizontal transfer of resistance genes, often carried on plasmids, is a major mechanism for the rapid spread of antibiotic resistance. While less common for AMPs compared to traditional antibiotics, instances have been documented. The most notable example is the plasmid-mediated mcr-1 gene, which confers resistance to colistin, a last-resort polypeptide antibiotic. nih.gov The emergence of such mobile resistance elements for peptides like Brevinin-2LTc would pose a significant threat to their clinical utility.
The following table summarizes some of the key genetic modifications that can lead to AMP resistance:
| Resistance Mechanism | Genetic Basis | Affected Pathogens (Examples) | Effect on Peptide Interaction |
| Outer Membrane Modification | Mutations in phoP/phoQ, pmrA/pmrB regulatory systems | Salmonella enterica, Pseudomonas aeruginosa | Reduces negative charge of LPS, decreasing peptide binding. nih.gov |
| Cell Wall Modification | Upregulation of the dlt operon | Staphylococcus aureus, Listeria monocytogenes | Incorporates positive charges into teichoic acids, repelling the peptide. mdpi.com |
| Efflux Pumps | Overexpression of genes encoding efflux pump proteins | Escherichia coli, Pseudomonas aeruginosa | Actively removes the peptide from the bacterial cell. nih.gov |
| Proteolytic Degradation | Secretion of peptide-degrading proteases | Pseudomonas aeruginosa, Staphylococcus aureus | Inactivates the peptide before it can act. mdpi.com |
| Plasmid-Mediated Resistance | Acquisition of mobile resistance genes (e.g., mcr-1) | Escherichia coli, Klebsiella pneumoniae | Enzymatic modification of the peptide's target. nih.gov |
Comparative Analysis of Brevinin-2LTc Efficacy Against Multidrug-Resistant (MDR) Strains
A significant advantage of AMPs like Brevinin-2LTc is their potential efficacy against bacteria that are already resistant to multiple conventional antibiotics. The unique mechanism of action of many AMPs, often involving direct membrane disruption, is fundamentally different from that of most traditional antibiotics, making cross-resistance less likely. nih.gov
Studies on various members of the brevinin-2 (B1175259) family have demonstrated potent activity against a range of MDR clinical isolates. For example, Brevinin-2CE has shown synergistic effects when combined with conventional antibiotics against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another related peptide, Brevinin-2-related peptide (B2RP), and its analogs have been shown to be effective against MDR Acinetobacter baumannii. nih.gov Furthermore, Brevinin-2Ta has demonstrated efficacy against Klebsiella pneumoniae in wound healing models. nih.govnih.gov Members of the brevinin-2 family have also shown potent activity against clinical isolates of Pseudomonas aeruginosa. nih.gov
The table below presents a comparative overview of the minimum inhibitory concentrations (MICs) for various brevinin-2 family peptides against a selection of MDR bacteria, illustrating their potential as anti-MDR agents.
| Peptide | MDR Pathogen | Reported MIC (µM) | Reference |
| Brevinin-2-related peptide (B2RP) | Acinetobacter baumannii | 3 - 6 | nih.gov |
| [Lys4]B2RP (analog) | Acinetobacter baumannii | 1.5 - 3 | nih.gov |
| Brevinin-2PRa | Pseudomonas aeruginosa | 6 - 12 | nih.gov |
| Brevinin-2CE | Escherichia coli (ESBL) | Not specified, synergistic with antibiotics | nih.gov |
| Brevinin-2CE | Staphylococcus aureus (MRSA) | Not specified, synergistic with antibiotics | nih.gov |
| Brevinin-2Ta | Klebsiella pneumoniae | ~16 (converted from 64 mg/L) | nih.gov |
This data suggests that peptides from the brevinin-2 family, including by extension Brevinin-2LTc, are promising candidates for combating infections caused by MDR bacteria. Their novel mode of action and demonstrated efficacy against resistant strains highlight their potential to address the urgent global health challenge of antibiotic resistance.
Synergistic Antimicrobial Strategies Involving Brevinin 2ltc
Combination with Conventional Antibiotics to Combat Resistant Microorganisms
The combination of AMPs with traditional antibiotics is a strategy aimed at overcoming bacterial resistance and enhancing therapeutic efficacy. Research on brevinin peptides demonstrates that they can act synergistically with various classes of antibiotics against MDR clinical isolates. For instance, studies on Brevinin-2CE have shown synergistic effects when combined with antibiotics against challenging pathogens like extended-spectrum β-lactamase-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The primary rationale for this combination therapy is to leverage different mechanisms of action. While conventional antibiotics typically target specific intracellular processes such as protein synthesis, DNA replication, or cell wall construction, AMPs like those in the brevinin family often act directly on the bacterial membrane. This dual-pronged attack can be more effective than either agent alone, potentially resensitizing resistant bacteria to antibiotics they would otherwise be able to resist. The evaluation of these synergistic interactions is often quantified using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. researchgate.netcreative-diagnostics.com A synergistic effect is generally indicated by an FIC index of ≤0.5.
While direct data for Brevinin-2LTc is pending, the consistent synergistic activity observed with other brevinin peptides suggests a high potential for Brevinin-2LTc to be a valuable component in combination therapies against resistant bacteria.
Mechanistic Basis for Synergistic Effects (e.g., Enhanced Membrane Permeability for Co-administered Agents)
The principal mechanism underlying the synergistic effect of brevinin peptides with conventional antibiotics is their ability to disrupt the bacterial cell membrane. nih.gov These cationic and amphipathic peptides are electrostatically attracted to the negatively charged components of bacterial membranes. Upon interaction, they can insert into the lipid bilayer, leading to the formation of pores or other forms of membrane destabilization. nih.govfrontiersin.org
This disruption of the membrane integrity has a crucial consequence: it increases the permeability of the bacterial cell envelope. nih.gov This enhanced permeability facilitates the entry of co-administered antibiotics into the bacterial cell, allowing them to reach their intracellular targets in higher concentrations than they would otherwise achieve, particularly in resistant strains that may have altered membrane permeability or active efflux pumps. The action of the brevinin peptide essentially creates a gateway for the conventional antibiotic to bypass certain resistance mechanisms.
Studies on peptides like Brevinin-2CE have demonstrated this membrane-permeabilizing action, which leads to more rapid and severe damage to MDR bacteria when combined with antibiotics. nih.govresearchgate.net This mechanism is not only effective but also potentially less prone to the development of resistance, as it targets the fundamental structure of the bacterial membrane.
Optimization of Combination Regimens
The optimization of combination regimens involving an AMP like Brevinin-2LTc and a conventional antibiotic is a critical step in the development of effective therapies. The goal is to identify a combination and concentration ratio that maximizes synergistic activity while minimizing potential toxicity. This process involves a systematic evaluation of various factors.
A key tool in this optimization is the checkerboard assay, which tests a wide range of concentrations of both agents, alone and in combination, to map out their interaction. creative-diagnostics.com This allows for the calculation of the FIC index for each combination, identifying the most synergistic ratios.
Further optimization may involve preclinical and clinical studies to assess the in vivo efficacy and safety of the combination. nih.govcertara.com The choice of the antibiotic partner is also crucial and should be based on the specific pathogen being targeted and its known resistance profile. Rationally designed, mechanism-based combinations are more likely to succeed. ascopost.com For instance, combining a membrane-permeabilizing peptide like a brevinin with an antibiotic that has an intracellular target is a logical approach.
The development of optimized combination therapies may also consider the formulation and delivery of the agents to ensure they reach the site of infection in the desired concentrations and ratios. While specific optimized regimens for Brevinin-2LTc are yet to be established, the principles derived from studies on other AMP-antibiotic combinations provide a clear roadmap for future research and development. nih.govnih.gov
Immunomodulatory Activities of Brevinin 2ltc
Modulation of Host Innate Immune Responses
Members of the Brevinin family have been shown to potently regulate the production of cytokines and chemokines, which are crucial signaling molecules that orchestrate inflammatory responses. Studies on peripheral blood mononuclear cells (PBMs) and macrophage cell lines have revealed a dual-action capability: suppressing pro-inflammatory cytokines while in some cases promoting the release of anti-inflammatory ones.
For instance, the peptides Brevinin-2GU and B2RP-ERa were found to significantly decrease the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from stimulated PBMs. nih.gov Brevinin-2GU also reduced Interferon-gamma (IFN-γ) release. nih.gov Conversely, B2RP-ERa was shown to increase the secretion of anti-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β), Interleukin-4 (IL-4), and Interleukin-10 (IL-10). nih.gov Similarly, studies on a related peptide, Brevinin-1BW, demonstrated a significant reduction in the release of TNF-α, Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com This modulation of cytokine output is a key mechanism behind the anti-inflammatory properties of the Brevinin family.
Table 1: Effects of Brevinin Family Peptides on Cytokine Release
| Peptide | Cell Type | Stimulant | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Citation |
|---|---|---|---|---|---|
| Brevinin-2GU | Peripheral Blood Mononuclear Cells | Concanavalin A | ↓ TNF-α, ↓ IFN-γ | Not Reported | nih.gov |
| B2RP-ERa | Peripheral Blood Mononuclear Cells | Concanavalin A | ↓ TNF-α | ↑ TGF-β, ↑ IL-4, ↑ IL-10 | nih.gov |
| Brevinin-1BW | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | ↓ TNF-α, ↓ IL-1β, ↓ IL-6 | Not Reported | mdpi.com |
A key aspect of the immunomodulatory function of Brevinin-2 (B1175259) family peptides is their ability to activate specific host defense signaling pathways. Research using the model organism Caenorhabditis elegans has established a direct link between Brevinin-2 peptides and the DAF-2/DAF-16 signaling pathway, which is a conserved pathway crucial for regulating immunity, stress resistance, and longevity. mednexus.orgmdpi.com
Activation of this pathway by specific Brevinin-2 peptides enhances the host's ability to resist infection. mednexus.org For example, Brevinin-2ISb was shown to prolong the life of C. elegans infected with methicillin-resistant Staphylococcus aureus (MRSA) by activating the DAF-2/DAF-16 pathway. mednexus.org This activation leads to the increased expression of downstream antimicrobial genes, such as lys-7, which bolsters the innate immune response of the host. mdpi.comresearchgate.net The ability of these peptides to engage with and activate such fundamental immune pathways underscores their potential as host-directed therapeutics. mdpi.com
Table 2: Brevinin-2 Family Peptides Activating the DAF-2/DAF-16 Pathway
| Peptide | Organism/Model | Pathogen Context | Outcome | Citation |
|---|---|---|---|---|
| Brevinin-2 | C. elegans | MRSA Infection | Activation of DAF-2/DAF-16 pathway | mdpi.com |
| Brevinin-2-OA3 | C. elegans | MRSA Infection | Activation of DAF-2/DAF-16 pathway, ↑ lys-7 expression | mdpi.com |
| Brevinin-2ISb | C. elegans | MRSA Infection | Activation of DAF-2/DAF-16 pathway, ↑ lys-7 expression, enhanced MRSA resistance | mednexus.orgmdpi.com |
| Brevinin-2TSa | C. elegans | MRSA Infection | Activation of DAF-2/DAF-16 pathway, ↑ lys-7 expression | mdpi.com |
Interaction with Components of the Host Immune System
The immunomodulatory effects of Brevinin-2LTc and related peptides are also mediated by their direct interaction with components of the host immune system and the molecules that trigger it. A primary mechanism is the neutralization of lipopolysaccharide (LPS), the major endotoxin (B1171834) component of the outer membrane of Gram-negative bacteria and a potent activator of inflammatory responses in immune cells like macrophages. nih.gov
Peptides from the broader Brevinin family have been shown to bind directly to LPS. nih.gov This interaction sequesters the LPS molecule, preventing it from engaging with its receptor (Toll-like receptor 4) on the surface of host immune cells. By neutralizing LPS, these peptides effectively block the initiation of the downstream inflammatory cascade, leading to reduced production of pro-inflammatory cytokines and other mediators. mdpi.comnih.gov This LPS-binding activity is a critical anti-inflammatory function, demonstrating that the peptide can disarm a key bacterial trigger before it can stimulate a potentially harmful host immune response. Furthermore, these peptides directly influence macrophage behavior, suppressing the release of inflammatory factors even after the cells have been stimulated. mdpi.com
Applied Research and Potential Applications of Brevinin 2ltc Analogues
Development as Novel Anti-infective Agents
The rise of antibiotic-resistant bacteria necessitates the development of new anti-infective agents. Analogues of Brevinin-2LTc are being explored as potential solutions to this growing public health crisis. For instance, Brevinin-2-related peptide (B2RP), first isolated from the mink frog, demonstrates broad-spectrum antimicrobial activity. However, its therapeutic use is limited by its hemolytic activity. nih.gov
Researchers have synthesized analogues of B2RP to enhance its antimicrobial potency while reducing its toxicity. One study found that substituting an aspartic acid residue with lysine (B10760008) at position 4 resulted in a fourfold increase in potency against Escherichia coli and a twofold increase against Staphylococcus aureus and Candida albicans, without a significant change in hemolytic activity. nih.gov Furthermore, certain analogues have shown potent activity against multidrug-resistant Acinetobacter baumannii, a bacterium that poses a serious public health risk. nih.gov Specifically, B2RP and its analogue [Lys(4)]B2RP effectively inhibited the growth of nosocomial isolates of this challenging pathogen. nih.gov
Another area of investigation involves the Brevinin-2 (B1175259) family of peptides, which have demonstrated a significant inhibitory effect against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In a study using a Caenorhabditis elegans–MRSA infection model, several Brevinin-2 family peptides were screened for their ability to prolong the lifespan of infected nematodes. mdpi.com Four peptides—Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa—were particularly effective, significantly increasing the survival rate of the infected worms. mdpi.com These findings highlight the potential of Brevinin-2 family peptides as new drug candidates against MRSA infections. mdpi.com
| Peptide/Analogue | Target Organism(s) | Key Findings |
| [Lys(4)]B2RP | E. coli, S. aureus, C. albicans, A. baumannii | Increased antimicrobial potency without significantly increasing hemolytic activity. nih.gov |
| Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, Brevinin-2TSa | Methicillin-resistant Staphylococcus aureus (MRSA) | Significantly improved the survival rate of MRSA-infected C. elegans. mdpi.com |
Exploration of Wound Healing Promotion
Beyond their direct antimicrobial effects, certain Brevinin-2 analogues have shown promise in promoting wound healing. A study on Brevinin-2Ta (B-2Ta), isolated from the European frog Pelophylax kl. esculentus, demonstrated its ability to accelerate the healing of wounds infected with Klebsiella pneumoniae in rats. oncotarget.comnih.gov
The study revealed that B-2Ta not only inhibited bacterial growth but also positively influenced the inflammatory response and promoted angiogenesis, the formation of new blood vessels. oncotarget.comnih.gov Immunohistochemistry analysis showed that treatment with B-2Ta led to a reduction in the inflammatory marker IL-10 and an increase in the endothelial cell marker CD31, indicating a decrease in inflammation and an enhancement of epithelial migration and angiogenesis. nih.gov These findings suggest that B-2Ta promotes wound healing by both controlling infection and stimulating the cellular processes involved in tissue repair. oncotarget.comnih.gov
Similarly, Brevinin-2PN, identified from the dark-spotted frog, has exhibited significant wound-healing activity by accelerating the healing of human skin fibroblast cell scratches and stimulating the gene expression of growth factors. nih.gov
Functionalization of Nanostructures for Enhanced Antimicrobial Efficacy
Researchers are exploring the functionalization of nanostructures with antimicrobial peptides like Brevinin-2LTc to enhance their efficacy. This approach aims to create novel materials with potent antimicrobial properties for various applications, including medical devices and wound dressings. While specific studies on the functionalization of nanostructures with Brevinin-2LTc were not found, the broader field of peptide-functionalized nanomaterials is an active area of research.
Development of Peptide-Based Anti-biofilm Strategies
Bacterial biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. uminho.pt These biofilms are notoriously resistant to conventional antibiotics, making them a significant challenge in clinical settings. nih.gov Antimicrobial peptides (AMPs) are being investigated as a promising alternative for combating biofilms due to their broad spectrum of activity and unique mechanisms of action. uminho.ptresearchgate.net
The development of peptide-based anti-biofilm strategies is a rapidly evolving field. nih.gov Unlike traditional antibiotics that primarily target cellular membranes, anti-biofilm peptides often employ a multi-faceted approach. nih.gov This can include the degradation of the extracellular polymeric substance (EPS), targeting of the cell membrane, and interference with cell signaling and regulatory mechanisms. nih.gov
While direct studies on Brevinin-2LTc's anti-biofilm properties are not detailed in the provided results, the general principles of AMP-based anti-biofilm strategies are applicable. The goal is to develop peptides that can not only kill the bacteria within the biofilm but also disrupt the protective matrix, making the bacteria more susceptible to other treatments. frontiersin.org
Investigational Models in Pre-clinical Studies (e.g., C. elegans infection models)
The nematode Caenorhabditis elegans has emerged as a valuable in vivo model for studying host-pathogen interactions and for the screening of anti-infective compounds. nih.govnih.gov Its genetic tractability, transparent body, and relatively simple immune system make it an ideal organism for high-throughput screening of potential new drugs. mdpi.comnih.gov
As mentioned previously, a C. elegans-MRSA infection model was successfully used to screen and identify potent anti-infective peptides from the Brevinin-2 family. mdpi.com This model allowed researchers to observe the therapeutic effects of the peptides on the survival of the infected host. mdpi.com Furthermore, the study investigated the effect of these peptides on the innate immune pathway of C. elegans, specifically the DAF-2/DAF-16 pathway, which is known to regulate the expression of immune factors. mdpi.comresearchgate.net The results indicated that the Brevinin-2 family peptides played an active role in this pathway, suggesting that they may not only have direct antimicrobial activity but also enhance the host's immune response. mdpi.comresearchgate.net This highlights the utility of the C. elegans model in elucidating the mechanisms of action of novel anti-infective agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
